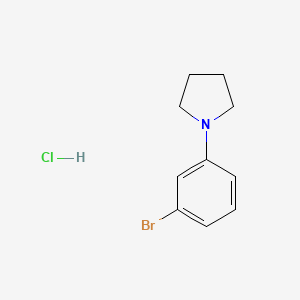

1-(3-Bromophenyl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJHQYGVTRCCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675405 | |

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-56-3 | |

| Record name | 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromophenyl)pyrrolidine hydrochloride basic properties

An In-Depth Technical Guide to the Core Basic Properties of 1-(3-Bromophenyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delves into its fundamental physicochemical and basic properties, spectroscopic characteristics, and common synthetic pathways. Emphasis is placed on the causality behind its chemical behavior, particularly its basicity, which is influenced by the electronic effects of the substituted aromatic ring. The guide also outlines its applications as a pharmaceutical intermediate, details critical safety and handling protocols, and provides representative experimental workflows to illustrate its practical use. This document serves as an essential resource for researchers leveraging this compound in the synthesis of novel drug candidates and complex organic molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, with the pyrrolidine ring being one of the most prevalent five-membered saturated systems.[1] Its significance stems from several key attributes:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space, which is critical for achieving high-affinity and selective interactions with biological targets.[1]

-

Stereochemical Richness: The potential for multiple stereocenters on the pyrrolidine ring provides a powerful tool for modulating a molecule's biological activity and pharmacokinetic profile.

-

Synthetic Versatility: The pyrrolidine nucleus is present in numerous natural alkaloids, such as nicotine, and serves as a core component in a wide array of synthetic drugs, including Captopril and various racetams.[2]

This compound is a strategically functionalized derivative that capitalizes on these advantages. The presence of a bromine atom on the phenyl ring offers a reactive handle for further chemical modification, typically through metal-catalyzed cross-coupling reactions. It is primarily utilized as a crucial intermediate in the synthesis of novel drug candidates, particularly those targeting central nervous system (CNS) disorders, inflammation, and chronic pain.[3] This guide will explore the core properties that make it a valuable tool for drug development professionals.

Physicochemical and Basic Properties

A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis and analysis.

Chemical Structure and Identification

The compound consists of a pyrrolidine ring N-substituted with a 3-bromophenyl group, supplied as a hydrochloride salt. The salt form enhances stability and improves handling characteristics compared to the free base.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₀H₁₃BrClN | |

| Molecular Weight | 262.57 g/mol | |

| CAS Number | 1203681-69-9 (Related) | [3] |

| MDL Number | MFCD12913930 |

Physical Properties

| Property | Value | Source |

| Appearance | Solid | |

| Solubility | Miscible with water and most organic solvents (as free base) | [4] |

| Storage | Store at room temperature in a dry, well-ventilated place | [5][6] |

Core Basic Properties: An Analysis of pKa

The basicity of the pyrrolidine nitrogen is a defining characteristic of this molecule. As a secondary amine, pyrrolidine is typically basic, with the conjugate acid of the parent pyrrolidine having a pKa of 11.27.[4] However, in 1-(3-bromophenyl)pyrrolidine, the basicity is significantly attenuated due to the electronic influence of the aromatic substituent.

Several factors contribute to this reduced basicity:

-

Aromatic Delocalization: The nitrogen lone pair can be delocalized into the π-system of the benzene ring. This resonance stabilization is lost upon protonation, making the free amine more stable and thus less basic. A conjugated amine like aniline (pKaH 4.6) is substantially less basic than a non-conjugated amine like cyclohexylamine (pKaH 11.2).[7]

-

Inductive Effect: The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the nitrogen atom, further destabilizing the conjugate acid and reducing the basicity of the amine.

The hydrochloride salt form indicates that the compound exists in its protonated, non-basic state. To use it in reactions requiring the nucleophilic free amine, it must first be neutralized with a suitable base (e.g., NaHCO₃, Et₃N).

Caption: Factors reducing the basicity of the pyrrolidine nitrogen.

Spectroscopic Profile (Predicted)

While specific spectral data for this exact compound is not publicly available from all vendors, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 6.5-7.5 ppm): Four protons on the meta-substituted benzene ring would appear as a complex multiplet or as distinct signals (a triplet, two doublets, and a singlet-like peak) characteristic of a 1,3-disubstituted pattern.

-

Aliphatic Region (δ 3.0-3.5 ppm & δ 1.9-2.2 ppm): The pyrrolidine protons would appear as two distinct multiplets. The four protons alpha to the nitrogen (N-CH₂) would be deshielded and appear downfield (approx. δ 3.2-3.4 ppm), while the four beta protons (-CH₂-CH₂-) would appear further upfield (approx. δ 1.9-2.1 ppm).[8]

-

-

¹³C NMR Spectroscopy:

-

Aromatic Region (δ 110-150 ppm): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (around δ 148 ppm), and the carbon attached to bromine (C-Br) would also be distinct (around δ 122 ppm). The other four aromatic carbons would appear in the typical δ 110-130 ppm range.[8]

-

Aliphatic Region (δ 25-50 ppm): Two signals are expected for the pyrrolidine ring carbons. The alpha-carbons would be downfield (approx. δ 47 ppm), and the beta-carbons would be upfield (approx. δ 25 ppm).[8]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the 2400-2800 cm⁻¹ range would be characteristic of the amine hydrochloride salt (R₂N⁺H₂).

-

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A signal around 1200-1250 cm⁻¹ would indicate the aryl-amine C-N bond.

-

C-Br Stretch: A weak absorption in the 500-650 cm⁻¹ region would correspond to the C-Br bond.

-

Synthesis and Reactivity

This compound is itself synthesized for use as a building block. A common and efficient method for its preparation involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Caption: General synthetic workflow for 1-(3-Bromophenyl)pyrrolidine HCl.

The key to its utility is the reactivity of the C-Br bond. This site allows the compound to serve as a precursor in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse functional groups at the 3-position of the phenyl ring.

Applications in Research and Development

The structure of 1-(3-Bromophenyl)pyrrolidine makes it an ideal starting point for constructing more complex molecules. Its primary application is in medicinal chemistry as a scaffold for generating libraries of compounds for high-throughput screening. The pyrrolidine moiety often interacts with specific biological targets, while modifications at the bromophenyl position are used to optimize potency, selectivity, and pharmacokinetic properties (ADME).

It is a documented intermediate for compounds targeting:

-

Central Nervous System (CNS) disorders such as depression and anxiety.[3]

-

Neurodegenerative diseases.[3]

-

Chronic pain and inflammation pathways.[3]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its toxicity profile.

GHS Hazard Classification

| Hazard Class | Category | Statement | Pictogram | Source |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

Signal Word: Danger

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[5][9]

-

Hygiene: Avoid breathing dust.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5][10]

-

Spills: In case of a spill, avoid dust formation. Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[11]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

-

Store locked up.[10]

Experimental Protocols

The following protocols are representative examples of how this compound might be used and are intended for conceptual understanding by trained professionals.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a typical workflow for using the compound to synthesize a biaryl derivative.

-

Neutralization (Free Base Generation):

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane).

-

Add an aqueous solution of a mild base, such as sodium bicarbonate (1.5 eq).

-

Stir vigorously until gas evolution ceases. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Self-Validation: The free base is typically an oil.

-

-

Reaction Setup:

-

To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the 1-(3-bromophenyl)pyrrolidine free base (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a degassed solvent system, such as a mixture of Toluene and Water.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on TLC indicates reaction progression.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., Ethyl Acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product using column chromatography on silica gel to obtain the desired biaryl product.

-

Protocol 2: Preparation of a Standard Solution for Analysis

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Record the exact weight.

-

Add a suitable solvent (e.g., Methanol or Acetonitrile) to dissolve the solid completely.

-

Dilute to the 10 mL mark with the same solvent and mix thoroughly. Self-Validation: The solid should fully dissolve to give a clear, colorless solution.

-

-

Working Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase to be used for LC-MS or HPLC analysis.

-

Mix thoroughly before injection.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in a combination of desirable structural features. The basicity of its pyrrolidine nitrogen is tempered by the electronic effects of the aromatic ring, while the brominated phenyl group provides a versatile handle for advanced synthetic modifications. Its established role in the development of CNS-active agents underscores its importance in the drug discovery pipeline. A thorough understanding of its properties, reactivity, and safety considerations, as outlined in this guide, is paramount for any scientist aiming to leverage this powerful building block in their research and development endeavors.

References

- Sigma-Aldrich. 1-(3-Bromophenyl)pyrrolidine, HCl Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752814]

- ChemScene. Safety Data Sheet for (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride. [URL: https://www.chemscene.com/Upload/MSDS/CS-0155460_MSDS.pdf]

- Fisher Scientific. Safety Data Sheet for 1-(3-Bromophenyl)piperidine. (Note: A related compound, provides general handling information). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC467310010]

- Fisher Scientific. Safety Data Sheet for Pyrrolidine. (Note: Parent compound safety information). [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC131600050]

- Enamine. Safety Data Sheet for tert-butyl 3-amino-2-(3-bromophenyl)pyrrolidine-1-carboxylate. (Note: A related compound, provides general handling information). [URL: https://www.enamine.net/sds/EN300-247545.pdf]

- Sigma-Aldrich. Product Page for 1-(3-Bromophenyl)pyrrolidine, HCl. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752814]

- Sigma-Aldrich. Safety Data Sheet for Triprolidine hydrochloride. (Note: A related pyrrolidine derivative, provides general safety precautions). [URL: https://www.sigmaaldrich.com/sds/sigma/t6751]

- PubChem. Compound Summary for Pyrrolidine, hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/212848]

- PubChem. Compound Summary for 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71069747]

- Wikipedia. Pyrrolidine. [URL: https://en.wikipedia.org/wiki/Pyrrolidine]

- Thermo Fisher Scientific. Safety Data Sheet. (Note: General safety data for a solid chemical). [URL: https://www.thermofisher.com/msds?productName=A12981]

- BLD Pharmatech. Safety Data Sheet. (Note: General safety data for a chemical product). [URL: https://www.bldpharm.com/msds/40055-46-7.pdf]

- MySkinRecipes. Product Page for 3-(3-Bromophenyl)pyrrolidine hydrochloride. [URL: https://www.myskinrecipes.com/shop/3-3-bromophenyl-pyrrolidine-hydrochloride-1203681-69-9]

- PubChem. Compound Summary for Pyrrolidine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pyrrolidine]

- AbacipharmTech. Product Page for (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride. [URL: https://www.

- Sadykova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/11158]

- PubChem. Compound Summary for (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22309122]

- PubChem. Compound Summary for 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88272]

- Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6566]

- Organic Chemistry Portal. Pyrrolidine synthesis. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/amines/pyrrolidines.shtm]

- CP Lab Safety. Product Page for 1-(3-Bromophenyl)pyrrolidine. [URL: https://www.cplabsafety.com/1-3-bromophenyl-pyrrolidine-min-98-1-gram.html]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [URL: https://www.researchgate.net/publication/372554756_Recent_Advances_in_the_Synthesis_of_Pyrrolidines]

- Ashenhurst, J. (2017). 5 Key Amine Basicity Trends. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/04/26/5-key-amine-basicity-trends/]

- Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.782292/full]

- UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. [URL: https://www.chem.ucla.edu/~webspectra/]

- Problems related to spectroscopy. General Spectroscopy Problems. [URL: https://www.coursehero.

- PubChem. Compound Summary for 3-(1-Pyrrolidinyl)propiophenone hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70033]

- The Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. [URL: https://www.rsc.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1H NMR, C NMR, IR). YouTube. [URL: https://www.youtube.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(3-Bromophenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. rsc.org [rsc.org]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.ca [fishersci.ca]

1-(3-Bromophenyl)pyrrolidine hydrochloride chemical structure

An In-depth Technical Guide to 1-(3-Bromophenyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern drug discovery. The pyrrolidine moiety is a ubiquitous scaffold in a vast array of pharmacologically active compounds, and its strategic functionalization is paramount to the development of novel therapeutics.[1][2][3] This document details the physicochemical properties, a robust and reproducible synthetic protocol with mechanistic insights, and state-of-the-art analytical characterization techniques for this compound. Furthermore, we explore its strategic importance and versatile applications as a synthetic intermediate, highlighting pathways for library generation and its potential in creating targeted therapies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their research and development pipelines.

The pyrrolidine ring system is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous natural products, alkaloids, and synthetic drugs.[2] Its prevalence in medicinal chemistry stems from its unique stereochemical and conformational properties, which allow it to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[4] This conformational flexibility, combined with the basicity of the nitrogen atom, enables pyrrolidine derivatives to engage in critical interactions with a wide range of biological targets. Consequently, this scaffold is found in drugs with diverse therapeutic applications, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[3][5]

This compound serves as a crucial intermediate in this context. The molecule is bifunctional: the pyrrolidine nitrogen provides a nucleophilic center for substitution, while the 3-bromophenyl group acts as a synthetic handle for advanced cross-coupling reactions. This dual reactivity allows for the systematic and divergent synthesis of complex molecular architectures, making it an invaluable tool for generating compound libraries for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

This compound is typically supplied as a solid.[6] Its identity and fundamental properties are summarized in the table below. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar solvents, which is often advantageous for subsequent reaction setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃BrClN | [6] |

| Molecular Weight | 262.57 g/mol | [6] |

| Appearance | Solid | [6] |

| InChI Key | GYJHQYGVTRCCDK-UHFFFAOYSA-N | [6] |

| SMILES | BrC1=CC=CC(N2CCCC2)=C1.Cl | [6] |

| MDL Number | MFCD12913930 | [6] |

Chemical Structure Diagram

The structure consists of a pyrrolidine ring attached via its nitrogen atom to the meta-position of a brominated benzene ring, forming a tertiary amine. The hydrochloride salt is formed by the protonation of the basic pyrrolidine nitrogen.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-Bromophenyl)pyrrolidine is most reliably achieved via a nucleophilic substitution reaction, followed by conversion to its hydrochloride salt. The chosen protocol below utilizes 3-bromoaniline and 1,4-dichlorobutane. This method is selected for its operational simplicity, the accessibility of starting materials, and its generally high yields for N-arylation of cyclic amines.

Diagram of Synthetic Workflow

Caption: Step-wise workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(3-Bromophenyl)pyrrolidine (Free Base)

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromoaniline (10.0 g, 58.1 mmol), 1,4-dichlorobutane (8.1 g, 63.9 mmol, 1.1 eq), and anhydrous potassium carbonate (24.1 g, 174.4 mmol, 3.0 eq).

-

Add acetonitrile (100 mL) as the solvent.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the two successive nucleophilic substitution reactions, driving the reaction to completion. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction. Refluxing provides the necessary activation energy for the C-N bond formation.

-

-

After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid residue with ethyl acetate (2 x 30 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Dissolve the crude residue in ethyl acetate (100 mL) and wash with water (3 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-Bromophenyl)pyrrolidine as a pale yellow oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 1-(3-Bromophenyl)pyrrolidine (assuming ~11.0 g, 48.6 mmol from the previous step) in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases and the solution becomes acidic (test with pH paper). Approximately 27 mL (54 mmol, 1.1 eq) will be required.

-

Causality: The basic pyrrolidine nitrogen is protonated by HCl. The resulting ionic salt is insoluble in the non-polar diethyl ether, causing it to precipitate out of the solution, which provides an efficient method of isolation and purification.

-

-

Stir the resulting slurry at 0°C for an additional 30 minutes.

-

Collect the white precipitate by vacuum filtration, washing the solid with a small amount of cold diethyl ether (2 x 20 mL).

-

Dry the solid under high vacuum to a constant weight to yield this compound.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. The data presented below are predicted values based on the known effects of substituents on aromatic and aliphatic systems and data from structurally similar compounds.[7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Methodology: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals (in DMSO-d₆):

-

δ ~10.5-11.5 ppm (broad singlet, 1H): Corresponds to the acidic proton on the protonated pyrrolidinium nitrogen (N⁺-H).

-

δ ~7.2-7.4 ppm (multiplet, 1H): Aromatic proton para to the pyrrolidine group.

-

δ ~6.8-7.0 ppm (multiplet, 3H): Remaining aromatic protons. The bromine and pyrrolidinium groups will influence their chemical shifts.

-

δ ~3.4-3.6 ppm (multiplet, 4H): Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring (-CH₂-N⁺-CH₂-).

-

δ ~2.0-2.2 ppm (multiplet, 4H): Protons on the β-carbons of the pyrrolidine ring (-CH₂-CH₂-N⁺).[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Methodology: Use the same sample as for ¹H NMR and acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals (in DMSO-d₆):

-

δ ~145-148 ppm: Aromatic carbon directly attached to the nitrogen (C-N).

-

δ ~120-135 ppm: Remaining aromatic carbons, including the carbon attached to bromine (C-Br) which will appear in this region.

-

δ ~50-53 ppm: Carbons adjacent to the nitrogen in the pyrrolidine ring (α-carbons).[7]

-

δ ~23-26 ppm: β-carbons of the pyrrolidine ring.[7]

-

FT-IR (Fourier-Transform Infrared) Spectroscopy:

-

Methodology: Analyze the solid sample using an ATR (Attenuated Total Reflection) accessory.

-

Expected Key Bands (cm⁻¹):

-

~2400-2700 cm⁻¹ (broad): N-H stretch of the tertiary ammonium salt.

-

~1580-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1000-1100 cm⁻¹: C-N stretching.

-

~550-650 cm⁻¹: C-Br stretching.

-

Mass Spectrometry (MS):

-

Methodology: Use Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The spectrum will show the molecular ion for the free base after loss of HCl. The isotopic pattern characteristic of a single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed.

-

[M+H]⁺: m/z ≈ 226.0 and 228.0.

-

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but rather a versatile starting material. Its value lies in its capacity for controlled, site-selective derivatization.

-

The 3-Bromophenyl Moiety: The bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Pyrrolidine Nitrogen: While the hydrochloride salt protects the nitrogen, neutralization to the free base allows it to act as a nucleophile. It can be acylated, alkylated, or used in other reactions to introduce diverse functional groups.

Diagram of Potential Derivatization Pathways

Caption: Key derivatization strategies for library synthesis.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Some suppliers also indicate it may cause an allergic skin reaction.[8]

-

GHS Pictograms: Skull and crossbones (GHS06).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[8] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined structure and dual points for chemical modification provide a robust platform for the design and synthesis of novel, complex molecules. The reliable synthetic and purification protocols outlined in this guide, coupled with comprehensive analytical characterization methods, provide a solid foundation for its use in drug discovery programs. By leveraging the strategic reactivity of this compound, researchers can efficiently explore chemical space and accelerate the development of next-generation therapeutics.

References

-

Sagymbayeva, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

PubChem. 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine. PubChem Database. [Link]

-

PubChem. 1-Propanone, 1-(3-bromophenyl)-. PubChem Database. [Link]

-

PubChem. 3-(1-Pyrrolidinyl)propiophenone hydrochloride. PubChem Database. [Link]

-

Wikipedia. Propargyl bromide. Wikipedia. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Popławska, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]

-

Fisher Scientific. 1-(4-Bromophenyl)pyrrolidin-2-one Safety Data Sheet. Fisher Scientific Website. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

- Google Patents. Synthesis of pyrrolidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. 1-(3-Bromophenyl)pyrrolidine, HCl | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.ca [fishersci.ca]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-(3-Bromophenyl)pyrrolidine hydrochloride

Preamble: Charting a Course into the Pharmacological Unknown

In the landscape of neuropharmacology, the pyrrolidine scaffold is a recurring motif in a multitude of centrally acting agents, recognized for its ability to confer potent and selective interactions with various neural targets.[1][2][3][4] The subject of this technical guide, 1-(3-Bromophenyl)pyrrolidine hydrochloride, is a compound of interest whose specific mechanism of action remains to be fully elucidated. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a systematic and scientifically rigorous approach to characterizing the pharmacological profile of this molecule. We will navigate the hypothetical, yet plausible, pathways through which this compound may exert its effects, grounded in the established pharmacology of structurally related molecules. This guide is not merely a compilation of protocols but a strategic framework for discovery, emphasizing the rationale behind each experimental step.

While direct pharmacological data for this compound is not extensively published, its structural components—a pyrrolidine ring linked to a bromophenyl group—suggest a high probability of interaction with monoamine transporters. The pyrrolidine moiety is a key pharmacophore in numerous potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5][6][7][8] Therefore, our investigative journey will commence with the primary hypothesis that this compound functions as a monoamine reuptake inhibitor.

Part 1: Foundational In Vitro Characterization - Mapping the Molecular Targets

The initial phase of our investigation is designed to ascertain the primary molecular targets of this compound. This will be achieved through a series of in vitro assays that are both sensitive and specific for the key players in monoaminergic neurotransmission.

Radioligand Binding Assays: Unmasking Affinity

The logical first step is to determine if the compound binds to the monoamine transporters. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[9][10][11]

Experimental Rationale: By measuring the ability of this compound to displace a known high-affinity radioligand from DAT, NET, and SERT, we can determine its binding affinity (Ki). A low Ki value indicates high binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT, or alternatively, use synaptosomal preparations from specific brain regions rich in these transporters (e.g., striatum for DAT).[9][12]

-

Homogenize the cells or tissue in a cold lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the pellet in an appropriate assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[9][13]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor, e.g., cocaine for DAT).[9]

-

-

Incubation and Filtration:

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Anticipated Data Summary:

| Transporter | Radioligand | Test Compound Ki (nM) |

| hDAT | [³H]WIN 35,428 | Hypothetical Value |

| hNET | [³H]nisoxetine | Hypothetical Value |

| hSERT | [³H]citalopram | Hypothetical Value |

Neurotransmitter Uptake Inhibition Assays: Assessing Functional Activity

Positive binding results necessitate functional validation. Neurotransmitter uptake assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells, providing a direct measure of its functional potency.[12][14]

Experimental Rationale: By quantifying the inhibition of radiolabeled dopamine, norepinephrine, and serotonin uptake into cells or synaptosomes, we can determine the functional inhibitory potency (IC₅₀) of this compound at each transporter.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

-

Synaptosome Preparation:

-

Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of this compound or vehicle.

-

Initiate uptake by adding a fixed concentration of the respective [³H]-labeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short, defined period.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

-

Data Analysis:

-

Quantify the radioactivity in the synaptosomes.

-

Determine the IC₅₀ value by plotting the percentage of inhibition of neurotransmitter uptake against the log concentration of the test compound.

-

Hypothetical Signaling Pathway of Monoamine Reuptake Inhibition:

Caption: Hypothetical inhibition of dopamine reuptake by this compound.

Exploring Alternative Mechanisms: Monoamine Oxidase Inhibition

While monoamine reuptake inhibition is the primary hypothesis, it is prudent to investigate other potential mechanisms. Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the degradation of monoamine neurotransmitters.[19][20] Some psychoactive compounds are known to inhibit these enzymes.[21]

Experimental Rationale: An in vitro MAO inhibition assay will determine if this compound can inhibit the activity of MAO-A or MAO-B, which would represent an alternative mechanism for increasing synaptic monoamine levels.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.[19]

-

Assay Procedure:

-

Data Analysis:

-

Calculate the percentage of inhibition at each concentration of the test compound.

-

Determine the IC₅₀ values for MAO-A and MAO-B inhibition.

-

Workflow for In Vitro Characterization:

Caption: Step-by-step workflow for the in vitro characterization of the test compound.

Part 2: In Vivo Validation - From Molecular Interactions to Physiological Effects

Positive in vitro findings must be corroborated with in vivo studies to understand the compound's effects in a complex biological system. In vivo microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals.[23][24][25][26][27]

Experimental Rationale: By administering this compound to rodents and measuring the extracellular concentrations of dopamine, norepinephrine, and serotonin in relevant brain areas, we can directly observe the neurochemical consequences of its action.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation:

-

Surgically implant a microdialysis guide cannula into a specific brain region of an anesthetized rodent (e.g., the nucleus accumbens for dopamine, the prefrontal cortex for all three monoamines).

-

Allow the animal to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Collect dialysate samples at regular intervals before and after systemic administration of this compound at various doses.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[25]

-

-

Data Analysis:

-

Express the neurotransmitter concentrations as a percentage of the baseline levels.

-

Compare the effects of different doses of the compound on the extracellular levels of each monoamine.

-

Expected Outcome: If this compound is a monoamine reuptake inhibitor, we would expect to see a dose-dependent increase in the extracellular concentrations of the corresponding neurotransmitter(s) in the collected dialysate.

Part 3: Synthesis of Findings and Future Directions

The culmination of these in vitro and in vivo studies will provide a robust and multi-faceted understanding of the mechanism of action of this compound. The data will either support or refute our primary hypothesis of monoamine reuptake inhibition and may reveal a more complex pharmacological profile, such as a dual or triple reuptake inhibitor, or an inhibitor of monoamine oxidase.

Should the compound demonstrate a compelling profile as a potent and selective monoamine reuptake inhibitor, further investigations would be warranted. These could include behavioral pharmacology studies in animal models of depression, anxiety, or addiction to assess its therapeutic potential. Conversely, if the initial screens are negative, a broader screening campaign against a wider panel of CNS targets (e.g., other neurotransmitter receptors and transporters) would be the logical next step.

This technical guide provides a comprehensive and scientifically rigorous framework for the initial characterization of a novel psychoactive compound. By following this structured approach, researchers can efficiently and effectively elucidate the mechanism of action of this compound, paving the way for a deeper understanding of its potential pharmacological applications.

References

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC. PubMed Central. [Link]

-

Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing). Analyst (RSC Publishing), 11-03-2024. [Link]

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed. PubMed, 01-12-2008. [Link]

-

Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | Request PDF - ResearchGate. ResearchGate. [Link]

-

Microdialysis and Neurotransmitter Analysis - Amuza Inc. Amuza Inc, 24-06-2021. [Link]

-

In vivo measurement of monoamine neurotransmitter release using brain microdialysis | Monitoring Neuronal Activity: A Practical Approach | Oxford Academic. Oxford Academic. [Link]

-

In Vivo Measurements of Neurotransmitters by Microdialysis Sampling - American Chemical Society. American Chemical Society, 01-03-2006. [Link]

-

Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed. PubMed, 15-01-2011. [Link]

-

3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders | ACS Medicinal Chemistry Letters - ACS Publications. ACS Publications, 26-04-2022. [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed. PubMed, 15-05-2009. [Link]

-

Uptake and release of neurotransmitters - PubMed. PubMed. [Link]

-

(PDF) Synaptosome Preparations: Which Procedure Should I Use? - ResearchGate. ResearchGate, 10-08-2025. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Gifford Bioscience. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. PubMed Central, 19-05-2020. [Link]

-

Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC - PubMed Central - NIH. PubMed Central, 20-10-2024. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. Springer Nature Experiments. [Link]

-

Open trial evaluation of a pyrrolidine derivative (AHR-1118) on norepinephrine metabolism. Prog Neuropsychopharmacol, 1980. [Link]

-

Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy - Discovery Research Portal - University of Dundee. Discovery Research Portal - University of Dundee, 15-03-2023. [Link]

-

The novel pyrrolidine nor-lobelane analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] inhibits VMAT2 function, methamphetamine-evoked dopamine release, and methamphetamine self-administration in rats - PubMed. PubMed, 12-2010. [Link]

-

Proteomic comparison of different synaptosome preparation procedures - PMC. PubMed Central, 19-11-2020. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Evotec. [Link]

-

In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed. PubMed, 15-04-2017. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. PubMed Central. [Link]

-

Monoamine Oxidase Inhibitor Screening Kit (BA0188) - Assay Genie. Assay Genie. [Link]

-

OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc.. Cell Biolabs, Inc.. [Link]

-

Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Evotec. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Curr Med Chem, 2022. [Link]

-

3-(3-Bromophenyl)pyrrolidine hydrochloride - MySkinRecipes. MySkinRecipes. [Link]

-

Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed. PubMed. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. PubMed Central, 06-09-2023. [Link]

-

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride - AbacipharmTech-Global Chemical supplier. AbacipharmTech-Global Chemical supplier. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 12. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 18. Proteomic comparison of different synaptosome preparation procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 20. evotec.com [evotec.com]

- 21. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 25. amuzainc.com [amuzainc.com]

- 26. academic.oup.com [academic.oup.com]

- 27. pubs.acs.org [pubs.acs.org]

1-(3-Bromophenyl)pyrrolidine hydrochloride potential biological targets

An In-depth Technical Guide to the Potential Biological Targets of 1-(3-Bromophenyl)pyrrolidine hydrochloride

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, offering a detailed exploration of the potential biological targets of the novel compound, this compound. By leveraging established principles of medicinal chemistry and pharmacology, this guide provides a structured approach to identifying and validating its mechanism of action.

Executive Summary

This compound is a synthetic compound featuring a pyrrolidine ring, a structural motif prevalent in numerous neuroactive agents.[1][2][3] Its structural similarity to known pharmacologically active molecules suggests a high likelihood of interaction with key proteins in the central nervous system. This guide will focus on two primary, high-probability target classes: Monoamine Transporters and Nicotinic Acetylcholine Receptors (nAChRs) . We will dissect the rationale for this targeted approach, present detailed experimental protocols for target validation, and provide the intellectual framework for interpreting potential results.

Foundational Rationale: Structural Analogy and Target Prioritization

The pyrrolidine nucleus is a privileged scaffold in neuroscience drug discovery.[1][2][3] Its presence in our compound of interest immediately directs our investigation toward targets known to bind pyrrolidine-containing ligands.

Monoamine Transporters: DAT, NET, and SERT

The core structure of this compound shares features with a class of compounds known as monoamine reuptake inhibitors.[4] These agents modulate the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

-

Structural Precedent: Synthetic cathinones, which include derivatives with a pyrrolidine ring (e.g., α-pyrrolidinophenones), are known to have high affinity for these transporters.[5] Structure-activity relationship (SAR) studies of these compounds have shown that modifications to the phenyl ring and the length of alkyl chains can significantly alter potency and selectivity.[5] The bromophenyl group in our compound is therefore expected to play a critical role in its binding affinity and selectivity profile across DAT, NET, and SERT.

-

Vesicular Monoamine Transporters (VMAT): Beyond the plasma membrane transporters, pyrrolidine analogues have also been investigated as ligands for the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into synaptic vesicles.[6][7] This presents an additional, mechanistically distinct potential target.

Nicotinic Acetylcholine Receptors (nAChRs)

The pyrrolidine ring is a bioisostere of the N-methylpyrrolidine ring of nicotine, the prototypical agonist for nAChRs.[8][9] This makes nAChRs a compelling target class for this compound.

-

Pharmacophoric Similarity: Numerous synthetic ligands for nAChRs incorporate a pyrrolidine moiety.[10][11] Research has demonstrated that substitutions on this ring can fine-tune the affinity and efficacy (agonist, partial agonist, or antagonist activity) at different nAChR subtypes, such as the major brain subtypes α4β2 and α7.[8][9]

-

Modulatory Potential: The bromophenyl group may confer novel binding interactions within the orthosteric or allosteric sites of nAChR subtypes, potentially leading to a unique pharmacological profile.

Experimental Validation: Protocols and Methodologies

To empirically determine the biological targets of this compound, a tiered screening approach is recommended. This section provides detailed, self-validating protocols for primary in vitro assays.

Tier 1: Monoamine Transporter Profiling

The initial step is to quantify the binding affinity of the compound for DAT, NET, and SERT.

Experimental Protocol: Radioligand Competition Binding Assay

-

Preparation of Biological Material:

-

Source: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Procedure: Culture cells to ~90% confluency. Harvest and homogenize cells in ice-cold buffer (50 mM Tris, pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Discard the supernatant, resuspend the membrane pellet in fresh buffer, and determine the protein concentration via a Bradford or BCA assay.

-

-

Competition Binding Assay:

-

Set up a 96-well plate with triplicate wells for total binding, non-specific binding (NSB), and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).

-

Add the following to each well:

-

50 µL of cell membrane preparation (final concentration ~10-20 µg protein).

-

50 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kd.

-

50 µL of test compound or buffer (for total binding) or a saturating concentration of a known inhibitor (e.g., 100 µM cocaine for DAT) for NSB.

-

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris, pH 7.4).

-

Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Workflow for Transporter Binding Assay

Caption: Workflow for determining monoamine transporter binding affinity.

Tier 2: Nicotinic Acetylcholine Receptor Functional Profiling

Should the compound show weak affinity for monoamine transporters, or if a comprehensive profile is desired, functional assessment at nAChRs is the next logical step. A calcium flux assay is a high-throughput method to determine agonist or antagonist activity.

Experimental Protocol: Fluorescent Calcium Flux Assay

-

Cell Preparation:

-

Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y for endogenous α7 and α3β4-like receptors, or transfected cell lines for specific subtypes) in black-walled, clear-bottom 96-well plates.

-

Culture for 24-48 hours until a confluent monolayer is formed.

-

-

Dye Loading:

-

Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Assay on a FLIPR (Fluorometric Imaging Plate Reader):

-

Agonist Mode:

-

Place the cell plate and a compound plate (containing various concentrations of this compound) into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for ~10-20 seconds.

-

The instrument will automatically add the compound to the cell plate and continue to record fluorescence intensity for 2-3 minutes.

-

-

Antagonist Mode:

-

Pre-incubate the dye-loaded cells with the test compound for 15-30 minutes.

-

Place the cell plate and an agonist plate (containing a known nAChR agonist like nicotine at its EC80 concentration) into the FLIPR.

-

Measure the fluorescence response upon addition of the agonist.

-

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated as the peak fluorescence minus the baseline fluorescence.

-

For Agonist Mode: Plot ΔF against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

-

For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

-

Signaling Pathway for nAChR Agonism

Caption: Simplified signaling cascade upon nAChR agonism.

Data Interpretation and Expected Outcomes

The results from these assays will provide a quantitative profile of the compound's activity.

Table 1: Hypothetical Data Summary for this compound

| Target | Assay Type | Parameter | Result | Interpretation |

| hDAT | Radioligand Binding | Ki (nM) | 85 | Moderate affinity for the dopamine transporter. |

| hNET | Radioligand Binding | Ki (nM) | 450 | Lower affinity for the norepinephrine transporter. |

| hSERT | Radioligand Binding | Ki (nM) | >10,000 | Negligible affinity for the serotonin transporter. |

| α4β2 nAChR | Ca2+ Flux (Antagonist) | IC50 (µM) | 2.5 | Acts as an antagonist at the α4β2 nAChR. |

| α7 nAChR | Ca2+ Flux (Agonist) | EC50 (µM) | >50 | No significant agonist activity at the α7 nAChR. |

A profile like the one hypothetically presented above would classify this compound as a moderately potent and selective dopamine transporter inhibitor with additional nicotinic receptor antagonist properties. Such a dual-action profile could have complex pharmacological effects and would warrant further investigation in more advanced models.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical pathway for the initial characterization of this compound. Based on strong structural precedents, the most probable biological targets are monoamine transporters and nicotinic acetylcholine receptors. The detailed protocols provided for binding and functional assays represent the industry standard for generating reliable and interpretable data.

Successful validation and characterization from these initial studies should be followed by:

-

Functional Uptake/Release Assays: To confirm whether the compound is a substrate or a blocker at monoamine transporters.

-

Electrophysiology: To provide a more detailed understanding of the compound's effects on nAChR ion channel kinetics.

-

In Vivo Models: To correlate in vitro findings with behavioral and physiological outcomes in relevant animal models of disease.

By adhering to this structured and evidence-based approach, research and development teams can efficiently elucidate the pharmacological identity of this novel chemical entity.

References

-

Vartak, A. P., Nickell, J. R., Chagkutip, J., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878–7882. [Link]

-

Vartak, A. P., Nickell, J. R., Chagkutip, J., Dwoskin, L. P., & Crooks, P. A. (2009). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, 52(23), 7878-7882. [Link]

-

Pallavicini, M., Bolchi, C., Binda, M., Cilia, A., Clementi, F., Ferrara, R., Fumagalli, L., Gotti, C., Moretti, M., Pedretti, A., Vistoli, G., & Valoti, E. (2020). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. AIR Unimi. [Link]

-

Xing, H., Andrud, K. W., Soti, F., Rouchaud, A., Jahn, S. C., Lu, Z., Cho, Y. H., Habibi, S., Corsino, P., Slavov, S., Rocca, J. R., Lindstrom, J. M., Lukas, R. J., & Kem, W. R. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

-

Poyraz, S., Yüksek, H., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]

-

Xing, H., Andrud, K. W., Soti, F., Rouchaud, A., Jahn, S. C., Lu, Z., Cho, Y. H., Habibi, S., Corsino, P., Slavov, S., Rocca, J. R., Lindstrom, J. M., Lukas, R. J., & Kem, W. R. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. Molecular Pharmacology, 98(2), 168-180. [Link]

-

Kem, W. R. (2000). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Drug Development Research, 50(3-4), 149-160. [Link]

-

Lin, N. H., He, Y., Anderson, D. J., Bannon, A. W., Buckley, M. J., Campbell, J. E., Decker, M. W., Daanen, J. F., Donnelly-Roberts, D. L., Kuntzweiler, T. A., & Wasicak, J. T. (1998). Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 8(15), 1947-1952. [Link]

-

Poyraz, S., Yüksek, H., & Çavuşoğlu, B. K. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. [Link]

-

Kolanos, R., Sakloth, F., Jain, A. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Rothman, R. B. (2015). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 355(2), 200-210. [Link]

-

Wang, C., Zhang, Y., Peng, Y., Ma, Z., Zhao, Y., & Liu, H. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114013. [Link]

-

Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

-

Iacovelli, F., Falconi, M., & D'Auria, F. D. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine analogues of lobelane: relationship of affinity for the dihydrotetrabenazine binding site with function of the vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CNS Research Applications of 1-(3-Bromophenyl)pyrrolidine Hydrochloride

A Senior Application Scientist's Perspective on Characterizing Novel Arylpyrrolidine Scaffolds

Disclaimer: 1-(3-Bromophenyl)pyrrolidine hydrochloride is a specific chemical structure for which extensive, publicly available CNS research data is limited. This guide, therefore, utilizes the broader, well-established pharmacology of the arylpyrrolidine class as a framework. The methodologies and principles described herein provide a robust roadmap for the systematic investigation of novel compounds like this compound, using prototypical dopamine transporter (DAT) inhibitors as the primary example.

Introduction: The Arylpyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds targeting the central nervous system (CNS).[1][2] Its non-planar, saturated structure allows for precise three-dimensional positioning of substituents, which is critical for selective interaction with complex protein targets like neurotransmitter transporters. When attached to an aromatic system, such as a phenyl ring, the resulting arylpyrrolidine structure becomes a cornerstone for developing potent modulators of monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3]

Compounds that inhibit these transporters can profoundly alter synaptic neurotransmitter levels, forming the basis for treatments of depression, ADHD, and other psychiatric disorders.[4] The specific substitution pattern on the phenyl ring—such as the bromo- group at the 3-position in this compound—is a key determinant of a compound's affinity, selectivity, and functional activity (i.e., whether it acts as a reuptake inhibitor or a releasing agent).[5][6]

This guide provides a comprehensive, three-part workflow for the preclinical characterization of a novel arylpyrrolidine, using the logical progression a drug discovery scientist would follow to elucidate its potential as a CNS therapeutic agent.

Part 1: Foundational In Vitro Characterization – Target Engagement and Potency

The first crucial step is to determine if the compound binds to its intended molecular targets and with what affinity. For an arylpyrrolidine, the primary hypothesis is an interaction with monoamine transporters. This is efficiently tested using in vitro radioligand binding and neurotransmitter uptake assays.

Core Objective: Defining the Pharmacological Profile

The goal is to quantify the compound's binding affinity (Kᵢ) and functional inhibition potency (IC₅₀) at DAT, SERT, and NET. This profile reveals the compound's primary target and its selectivity, which is a major predictor of its therapeutic window and side-effect profile.

Key Experimental Protocols

1. Competitive Radioligand Binding Assay

This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor.[7] It is the gold standard for determining binding affinity (Kᵢ).[7]

-

Principle: A fixed concentration of a radioligand (e.g., [³H]WIN 35,428 for DAT) is incubated with a source of the transporter (e.g., cell membranes from HEK293 cells expressing hDAT or rat striatal tissue) in the presence of increasing concentrations of the unlabeled test compound.[5] The displacement of the radioligand is measured by quantifying the remaining radioactivity bound to the membranes after filtration.[8]

-

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum for DAT) or cells expressing the target transporter in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[8]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd value), and a range of concentrations of the test compound (e.g., 1-(3-Bromophenyl)pyrrolidine HCl).[8]

-

Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known saturating ligand, like 10 µM cocaine for DAT).[9]

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[9]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

2. Synaptosomal Neurotransmitter Uptake Assay

This assay provides a functional measure of the compound's ability to inhibit the transporter's primary function: clearing neurotransmitters from the synapse.

-

Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters.[10][11] The assay measures the inhibition of the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) into these synaptosomes.[12]

-

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., striatum for DAT) via differential centrifugation of brain homogenate.[10]

-

Pre-incubation: Pre-incubate the synaptosome preparation with various concentrations of the test compound.

-

Initiation of Uptake: Add a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine) to start the uptake reaction.[13]

-

Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by filtration and washing with ice-cold buffer.

-

Quantification & Analysis: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter. Determine the IC₅₀ value by plotting the percent inhibition of uptake versus the log concentration of the test compound.[14]

-

Data Presentation and Interpretation

The results from these assays should be compiled to provide a clear overview of the compound's profile.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Selectivity Ratios |

| Binding Affinity (Kᵢ, nM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | SERT/DAT: [x]NET/DAT: [y] |

| Uptake Inhibition (IC₅₀, nM) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | SERT/DAT: [x]NET/DAT: [y] |

| Table 1: Example Data Summary for a Novel Arylpyrrolidine. Lower values indicate higher potency. Selectivity ratios >10 are generally considered significant. |

Workflow Visualization

Caption: Workflow for the initial in vitro characterization of a novel CNS compound.

Part 2: Neurochemical Mechanism of Action – In Vivo Target Engagement

After establishing in vitro potency, the next critical question is whether the compound engages its target in the living brain and alters neurotransmitter dynamics as predicted. In vivo microdialysis is the premier technique for this purpose.[15]

Core Objective: Quantifying Changes in Synaptic Neurotransmitter Levels

This technique directly measures the concentration of neurotransmitters like dopamine in the extracellular space of specific brain regions in a freely moving animal, providing a real-time readout of the compound's neurochemical effect.[16][17]

Key Experimental Protocol: In Vivo Microdialysis

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region (e.g., the nucleus accumbens or prefrontal cortex).[18] The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular fluid diffuse across the membrane into the aCSF, which is then collected in small fractions and analyzed.[15]

-

Step-by-Step Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest in a rat or mouse. Animals are allowed to recover for several days.

-

Probe Insertion & Baseline: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline samples are collected (typically 3-4 consecutive samples) to establish the basal neurotransmitter levels.[17]